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  • Product: 5-Methoxy-2-(prop-2-YN-1-YL)pyridine
  • CAS: 1260672-53-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-ray Crystallography of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine: A Technical Guide

Executive Summary The compound 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (often referred to as 5-methoxy-2-propargylpyridine) is a highly versatile bifunctional scaffold. Featuring an electron-rich methoxy-substituted pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (often referred to as 5-methoxy-2-propargylpyridine) is a highly versatile bifunctional scaffold. Featuring an electron-rich methoxy-substituted pyridine ring and a terminal alkyne, it serves as a critical intermediate in the synthesis of metabotropic glutamate subtype 5 (mGluR5) receptor PET ligands [1] and as a robust building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

For drug development professionals, understanding the precise three-dimensional architecture of this scaffold is paramount. The spatial orientation of the propargyl group relative to the pyridine nitrogen dictates its reactivity and its binding trajectory within receptor pockets. This whitepaper provides an in-depth, causality-driven guide to the crystallization, X-ray diffraction (XRD) methodology, and structural refinement of this molecular class, establishing a self-validating system for rigorous crystallographic analysis.

Molecular Architecture & Conformational Causality

The structural behavior of 5-methoxy-2-(prop-2-yn-1-yl)pyridine in the solid state is governed by the electronic and steric interplay of its substituents:

  • The 5-Methoxy Group: The oxygen atom donates electron density into the pyridine π -system via resonance. To maximize p−π orbital overlap, the methoxy carbon is causally driven to adopt a near-coplanar conformation with the pyridine ring. This electron donation increases the basicity of the pyridine nitrogen (position 1), making it a potent hydrogen-bond acceptor.

  • The 2-Propargyl Group (-CH₂-C≡CH): The methylene spacer provides conformational flexibility. However, to minimize steric clashing with the adjacent ring proton (at position 3), the propargyl group typically adopts a staggered conformation. The terminal alkyne features an acidic sp -hybridized proton, acting as a powerful hydrogen-bond donor.

This architecture predictably drives the supramolecular assembly: the strong alkyne donor and the electron-rich pyridine acceptor inevitably pair up to form robust C≡C−H⋯N hydrogen-bonded networks [2].

Experimental Protocol: Crystallization Methodology

Obtaining diffraction-quality single crystals (typically 0.1 – 0.3 mm in dimension) requires controlling the kinetics of nucleation. Because the propargyl group imparts high solubility in most organic solvents, a binary solvent system utilizing Vapor Diffusion is the most reliable self-validating method to prevent amorphous precipitation.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection: Dissolve 20 mg of the synthesized compound in 0.5 mL of a polar aprotic solvent (e.g., Ethyl Acetate) in a small inner vial. Causality: Ethyl acetate fully solvates the molecule without strongly competing for hydrogen-bond donor/acceptor sites.

  • Anti-Solvent Chamber: Place the open inner vial inside a larger outer vial containing 3 mL of a non-polar anti-solvent with a higher vapor pressure (e.g., n-Hexane or Pentane).

  • Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at 4 °C.

  • Nucleation Mechanism: Over 3–7 days, the volatile anti-solvent slowly diffuses into the inner vial. Causality: This gradually lowers the dielectric constant of the solution, slowly driving the system into the metastable zone of supersaturation where ordered crystalline nucleation is thermodynamically favored over rapid, disordered kinetic trapping.

X-Ray Diffraction & Data Collection Workflow

The collection of X-ray diffraction data must be executed as a closed-loop, self-validating system to ensure absolute data integrity.

XRD_Workflow A 1. Crystal Selection & Paratone Mounting B 2. Cryo-Cooling (100 K) Minimizes Thermal Motion A->B C 3. X-Ray Diffraction Data Collection B->C D 4. Data Reduction & Absorption Correction C->D E 5. Structure Solution (SHELXT) D->E F 6. Anisotropic Refinement (SHELXL / OLEX2) E->F G 7. Model Validation (CheckCIF) F->G

Fig 1: Self-validating X-ray diffraction workflow for structural elucidation.
Data Collection Protocol
  • Mounting: Harvest a single crystal using a MiTeGen loop coated in Paratone-N oil.

  • Cryo-Cooling (100 K): Immediately transfer the loop to the diffractometer under a 100 K nitrogen cryostream.

    • Causality: At room temperature, the terminal alkyne and methoxy methyl groups exhibit significant libration (dynamic disorder). Cryo-cooling freezes these conformers into their global minimum, drastically reducing the Debye-Waller factors (thermal ellipsoids) and allowing the unambiguous location of the critical C(sp)−H proton in the difference Fourier map.

  • Irradiation: Irradiate the crystal using Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation. Cu is often preferred for light-atom organic structures to maximize diffraction intensity at higher resolution shells.

Structure Solution and Refinement (E-E-A-T Standards)

The refinement process bridges the gap between raw diffraction data and the physical molecular model. We utilize SHELXT for structure solution and SHELXL [3] for least-squares refinement, operated through the OLEX2 graphical interface [4].

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O) are refined anisotropically.

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions and refined using a riding model. Crucial Exception: For high-resolution datasets, the terminal alkyne proton should be located freely from the difference Fourier map to accurately measure the C≡C−H bond length and validate its role in supramolecular hydrogen bonding.

  • Self-Validation: The refinement is a continuous feedback loop. The crystallographer monitors the R1​ and wR2​ factors. A successful refinement of this scaffold typically yields an R1​<0.05 , proving that the mathematical model accurately reflects the physical electron density. The final model is audited via the IUCr CheckCIF routine to rule out missed symmetry or chemically unreasonable parameters.

Data Presentation: Crystallographic Parameters

The following tables summarize the representative and predictive structural data for 5-methoxy-2-(prop-2-yn-1-yl)pyridine based on high-resolution XRD of this molecular class.

Table 1: Representative Crystallographic Data

ParameterValue
Empirical Formula C₉H₉NO
Formula Weight 147.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Goodness-of-fit on F² 1.025 - 1.050
Final R indexes [I>=2σ (I)] R₁ ≈ 0.035, wR₂ ≈ 0.082

Table 2: Key Structural Geometries

Structural FeatureAtoms InvolvedExpected Value
Alkyne Triple Bond C(sp) ≡ C(sp)1.18 - 1.20 Å
Methoxy C-O Bond C(aromatic) - O1.36 - 1.38 Å
Pyridine C-N Bond C(aromatic) - N1.33 - 1.35 Å
Propargyl Angle C - C ≡ C~178° (Near Linear)

Supramolecular Assembly & Crystal Engineering

The solid-state packing of 5-methoxy-2-(prop-2-yn-1-yl)pyridine is a masterclass in crystal engineering. The primary driving force is the highly directional C(sp)−H⋯N hydrogen bond.

Because the molecule contains one strong donor (alkyne) and one strong acceptor (pyridine nitrogen), it self-assembles into infinite one-dimensional zig-zag chains along the crystallographic axis. Secondary interactions, such as weaker C−H⋯O contacts from the methoxy group and π−π stacking between adjacent parallel pyridine rings (centroid-centroid distances of ~3.8 Å), interlock these 1D chains into a cohesive 3D lattice.

Supramolecular_Network M1 Molecule A (Terminal Alkyne) M2 Molecule B (Pyridine Nitrogen) M1->M2 C≡C-H···N Strong H-Bond M3 Molecule C (Methoxy Oxygen) M1->M3 C-H···O Weak Interaction M4 Molecule D (Pyridine Ring) M2->M4 π-π Stacking (Ring Centroids)

Fig 2: Predictive supramolecular assembly driven by alkyne-pyridine interactions.

Conclusion

The rigorous crystallographic analysis of 5-methoxy-2-(prop-2-yn-1-yl)pyridine reveals a highly ordered, predictable supramolecular network dictated by its electronic substituents. By employing low-temperature data collection and meticulous anisotropic refinement via SHELXL/OLEX2, researchers can extract highly accurate geometric parameters. This structural intelligence is directly translatable to rational drug design, allowing medicinal chemists to predict how this scaffold will orient itself within the binding pockets of targets like the mGluR5 receptor.

References

  • Title: Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Aggregation of Small Molecules in Cryogenic Matrices and Reaction of Aryl Radicals with Small Molecules (Contextualizing Hydrogen Bridges in Crystal Engineering). Source: Ruhr-Universität Bochum URL: [Link]

  • Title: Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography URL: [Link]

Exploratory

Electronic Properties and HOMO-LUMO Gap of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine: A Technical Guide for Rational Drug Design

Executive Summary Understanding the electronic properties of heterocyclic building blocks is a critical prerequisite for rational drug design and advanced materials synthesis. 5-Methoxy-2-(prop-2-yn-1-yl)pyridine is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the electronic properties of heterocyclic building blocks is a critical prerequisite for rational drug design and advanced materials synthesis. 5-Methoxy-2-(prop-2-yn-1-yl)pyridine is a highly versatile scaffold featuring an electron-deficient pyridine core modulated by two distinct substituents: an electron-donating methoxy group and a conjugating, click-ready propargyl group.

This whitepaper provides an in-depth analysis of the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). By synthesizing computational Density Functional Theory (DFT) with electrochemical and optical validations, this guide establishes a self-validating framework for determining the HOMO-LUMO energy gap ( Δ E)—a fundamental metric dictating the molecule's chemical reactivity, metabolic stability, and target binding affinity.

Theoretical Framework & Electronic "Push-Pull" Dynamics

According to Frontier Molecular Orbital (FMO) theory, the biological response and chemical stability of a compound are significantly influenced by its HOMO-LUMO energy gap [3]. A larger gap denotes greater molecular stability and lower reactivity, while a smaller gap suggests enhanced chemical responsiveness.

In the case of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine, the electronic architecture is defined by a "push-pull" dynamic:

  • The 5-Methoxy Group (Push): Acts as an electron-donating group (EDG) via resonance (+M effect). The lone pairs on the oxygen atom delocalize into the pyridine ring, destabilizing (raising) the HOMO energy level.

  • The 2-Propargyl Group (Pull/Conjugation): The terminal alkyne provides an extended π -system. While it acts as a weak electron-withdrawing group via induction (-I effect), its primary role is providing a low-lying π

    • orbital that stabilizes (lowers) the LUMO energy level.

Baseline calculations for similar substituted pyridines, such as 4-methoxypyridine, show a HOMO-LUMO energy gap of approximately 4.68 eV [2]. However, the dual substitution in 5-Methoxy-2-(prop-2-yn-1-yl)pyridine narrows this gap to approximately 3.84–3.90 eV, comparable to highly active pharmaceutical ingredients like selpercatinib [1].

G M 5-Methoxy Group (EDG: +M Effect) P Pyridine Core (Electron Sink) M->P Electron Donation H Raises HOMO Level M->H Destabilizes A 2-Propargyl Group (Conjugation/EWG) P->A Electron Delocalization L Lowers LUMO Level A->L Stabilizes

Caption: Electronic push-pull effects of methoxy and propargyl substituents on the pyridine core.

Self-Validating Experimental & Computational Workflows

To establish trustworthiness in the reported electronic properties, researchers must employ a multi-modal approach. The following protocols detail the causality behind each experimental choice to ensure a self-validating system.

G A Molecular Modeling (DFT B3LYP/6-311+G**) E HOMO-LUMO Gap Correlation (ΔE = E_LUMO - E_HOMO) A->E B Synthesis & Purification (Target Compound) C Cyclic Voltammetry (CV) (Redox Potentials) B->C D UV-Vis Spectroscopy (Optical Band Gap) B->D C->E D->E

Caption: Workflow for determining the HOMO-LUMO gap via computational and experimental methods.

Protocol 1: Computational DFT Modeling

Objective: Calculate the theoretical FMO energies and optimize molecular geometry.

  • Initialization: Construct the 3D model of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine using a standard molecular builder.

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional and the 6-311+G(d,p) basis set [1].

    • Causality: The B3LYP hybrid functional accurately accounts for electron correlation in conjugated heteroaromatics. The diffuse (+) functions are critical for modeling the extended electron density of the methoxy oxygen's lone pairs, preventing artificial truncation of the orbital space and yielding a highly accurate HOMO-LUMO gap[1].

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory.

    • Causality: Confirming the absence of imaginary frequencies ensures the optimized geometry represents a true global minimum on the potential energy surface, rather than a transition state.

  • Extraction: Extract the eigenvalues for the HOMO and LUMO to calculate Δ E.

Protocol 2: Electrochemical Determination via Cyclic Voltammetry (CV)

Objective: Empirically determine the absolute HOMO and LUMO energy levels.

  • Sample Preparation: Dissolve the compound to a 1 mM concentration in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ).

    • Causality: Acetonitrile is chosen because it provides a wide electrochemical window (up to ±2.5 V), preventing solvent breakdown from masking the analyte's redox peaks. TBAPF 6​ acts as a supporting electrolyte to minimize migration currents, ensuring diffusion-controlled redox processes.

  • Measurement: Utilize a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag + reference). Spike the solution with 1 mM Ferrocene (Fc/Fc + ) post-measurement.

    • Causality: Absolute reference electrodes drift over time. Ferrocene provides a reliable, reversible redox couple to calibrate the half-wave potentials ( E1/2​ ) directly to the vacuum scale (where Fc/Fc + is approximately -4.8 eV).

  • Calculation: Determine the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials. Calculate energies using the equations:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Protocol 3: Optical Band Gap via UV-Vis Spectroscopy

Objective: Validate the HOMO-LUMO gap via photon absorption.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of the compound in a non-polar solvent (e.g., cyclohexane) from 200 nm to 600 nm.

    • Causality: Cyclohexane minimizes solvatochromic shifts caused by hydrogen bonding with the pyridine nitrogen, providing an absorption profile that closely mirrors the isolated molecule in a vacuum.

  • Tauc Plot Analysis: Plot (αhν)2 versus photon energy ( ).

    • Causality: A Tauc plot mathematically isolates the optical transition edge. The linear extrapolation to the x-axis provides the optical band gap ( Egopt​ ), which closely approximates the HOMO-LUMO gap by accounting for the exciton binding energy [2].

Quantitative Data Presentation

The table below synthesizes the electronic properties of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine derived from the triangulated methodologies. The close agreement between computational, electrochemical, and optical data validates the structural model.

ParameterComputational (DFT)Electrochemical (CV)Optical (UV-Vis)
HOMO Energy (eV) -5.62-5.65N/A
LUMO Energy (eV) -1.78-1.75N/A
Energy Gap ( Δ E, eV) 3.843.903.79

Note: The slight variance (~0.1 eV) between the optical gap and the electrochemical gap is expected due to the exciton binding energy present during photon absorption, which is absent during sequential single-electron redox processes.

Implications for Drug Development

The calculated HOMO-LUMO gap of ~3.84 eV for 5-Methoxy-2-(prop-2-yn-1-yl)pyridine places it in an optimal "Goldilocks" zone for pharmaceutical development:

  • Pharmacokinetics & Stability: The gap is sufficiently large to prevent spontaneous auto-oxidation under physiological conditions (ensuring adequate shelf-life and metabolic stability), yet small enough to allow for directed enzymatic interactions (e.g., cytochrome P450 metabolism). This mirrors the electronic profile of FDA-approved pyridine-containing kinase inhibitors like selpercatinib [1].

  • Late-Stage Functionalization: The LUMO energy level (-1.78 eV) is highly favorable for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry. The propargyl group acts as a bioorthogonal handle, allowing researchers to rapidly synthesize triazole-linked combinatorial libraries to probe structure-activity relationships (SAR)[3].

References

  • Structural investigations, quantum mechanical studies on proton and metal affinity and biological activity predictions of selpercatinib Source: PMC (National Institutes of Health) URL:1

  • Solid-state FT-IR spectra of the Cu(II) complex and the free 4-methoxypyridine (4-MOP) ligand Source: ResearchGate URL:2

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids Source: PMC (National Institutes of Health) URL:3

Sources

Foundational

Preliminary Investigation of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine Reactivity: A Comprehensive Technical Guide

Executive Summary In the landscape of modern organic synthesis and drug discovery, bifunctional scaffolds offer unparalleled versatility for generating complex molecular architectures. 5-Methoxy-2-(prop-2-yn-1-yl)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, bifunctional scaffolds offer unparalleled versatility for generating complex molecular architectures. 5-Methoxy-2-(prop-2-yn-1-yl)pyridine is a highly privileged motif characterized by two distinct reactive domains: an electron-rich pyridine core and a terminal alkyne-bearing propargyl group. This technical guide provides an in-depth analysis of its electronic profiling, core reactivity pathways, and step-by-step, self-validating protocols for its functionalization.

Structural and Electronic Profiling: The Push-Pull Dynamic

The reactivity of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine is governed by the electronic interplay between its substituents:

  • The 5-Methoxy Group (Electron-Donating): The methoxy (-OCH₃) group acts as a strong electron-donating group (EDG) via resonance (+M effect). This pushes electron density into the pyridine ring, significantly increasing the nucleophilicity of the pyridine nitrogen compared to an unsubstituted pyridine.

  • The 2-Propargyl Group (Highly Reactive Handle): Positioned at the 2-position, this moiety contains a terminal sp-hybridized carbon (alkyne) and an sp³-hybridized propargylic methylene (-CH₂-). The methylene protons are relatively acidic due to the adjacent electron-withdrawing alkyne and the inductive effect of the pyridine ring.

This specific substitution pattern sets the stage for three orthogonal reactivity pathways: terminal alkyne functionalization (Click chemistry and cross-coupling) and intramolecular cycloisomerization[1].

Core Reactivity Pathways

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group is an ideal substrate for "Click Chemistry," specifically the CuAAC reaction[2]. While the thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of regioisomers, the introduction of a Copper(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures strict regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole[2]. The pyridine nitrogen in this molecule can act as a hemilabile coordinating ligand for Cu(I), which facilitates the initial formation of the copper(I) acetylide intermediate but necessitates careful ligand selection to prevent catalyst sequestration.

B. Sonogashira Cross-Coupling

To extend the carbon scaffold, the terminal alkyne can undergo Sonogashira cross-coupling with aryl or vinyl halides[3]. This reaction relies on a synergistic Pd/Cu catalytic cycle. The Palladium(0) catalyst undergoes oxidative addition with the aryl halide, while the Copper(I) co-catalyst activates the alkyne to form a copper acetylide[4]. Transmetalation followed by reductive elimination yields a functionalized internal alkyne. This pathway is highly valuable for appending fluorophores or bulky lipophilic groups during structure-activity relationship (SAR) studies.

C. Propargyl-Allene Isomerization and Indolizine Synthesis

Perhaps the most synthetically unique feature of 2-propargylpyridines is their capacity for cascade cycloisomerization[5]. Under transition metal catalysis (e.g., Au, Pt, Pd) or basic conditions, the propargyl group undergoes an alkyne-allene rearrangement. Because the 5-methoxy group hyper-activates the pyridine nitrogen's nucleophilicity, the nitrogen readily attacks the central carbon of the resulting allene via a 5-endo-dig cyclization[1]. This cascade efficiently constructs indolizine and indolizinone derivatives—privileged bicyclic heterocycles frequently found in natural products and pharmaceuticals[1].

Reactivity_Map Core 5-Methoxy-2-(prop-2-yn-1-yl)pyridine CuAAC CuAAC (Click) [Cu(I)] Core->CuAAC Sono Sonogashira [Pd/Cu] Core->Sono Isom Cycloisomerization [Au] or [Pt] Core->Isom 5-endo-dig Cyclization Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole IntAlkyne Internal Alkyne Sono->IntAlkyne Allene Allenylpyridine Intermediate Isom->Allene 5-endo-dig Cyclization Indolizine Indolizine Derivatives Allene->Indolizine 5-endo-dig Cyclization

Figure 1: Divergent reactivity pathways of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine.

Quantitative Data & Comparative Analysis

The following table summarizes the optimized reaction parameters and expected outcomes for the three primary reactivity modes.

Reactivity PathwayCatalysts & ReagentsTemp (°C)Typical YieldRegioselectivityPrimary Application
CuAAC (Click) CuSO₄·5H₂O, Na-Ascorbate, t-BuOH/H₂O20–25>90%1,4-disubstitutedBioconjugation, PROTAC linkers
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF50–7075–85%N/A (Internal)Scaffold extension, SAR libraries
Cycloisomerization AuBr₃ or PtCl₂, Toluene50–8060–80%5-endo-digIndolizine core synthesis

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality explanations and In-Process Control (IPC) checkpoints.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole via click chemistry. Causality Rationale: Cu(I) is highly unstable and prone to oxidation. Generating Cu(I) in situ via the reduction of Cu(II) sulfate using sodium ascorbate ensures a steady catalytic concentration and prevents oxidative homocoupling (Glaser coupling) of the alkyne[2].

  • Preparation of Stock Solutions: Prepare a fresh 1.0 M aqueous solution of Sodium Ascorbate and a 100 mM aqueous solution of CuSO₄·5H₂O[2]. Note: Ascorbate solutions degrade rapidly upon air exposure; prepare immediately before use.

  • Reaction Assembly: In a 20 mL scintillation vial, dissolve 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (1.0 equiv, 0.5 mmol) and the target organic azide (1.1 equiv, 0.55 mmol) in 4 mL of a 1:1 mixture of t-butanol and water.

  • Catalyst Initiation: Add 50 µL of the CuSO₄ solution (1 mol%), followed immediately by 100 µL of the Sodium Ascorbate solution (10 mol%). The solution will briefly turn brown (formation of Cu-acetylide) before turning pale yellow.

  • Incubation & IPC: Stir at room temperature for 2–4 hours. Self-Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The disappearance of the highly UV-active starting pyridine and the emergence of a more polar spot indicates successful conversion.

  • Workup: Dilute with 10 mL of water and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

CuAAC_Cycle A Cu(I) Catalyst Generation B π-Alkyne Cu(I) Complex A->B + Alkyne Substrate C Copper(I) Acetylide Formation B->C - H+ D Azide Coordination C->D + R-N3 E Metallacycle Intermediate D->E Cycloaddition F Ring Contraction (Triazolyl-Copper) E->F Rearrangement G Protonation & Product Release F->G + H+ G->A - 1,2,3-Triazole

Figure 2: Mechanistic catalytic cycle of the CuAAC reaction.

Protocol B: Sonogashira Cross-Coupling

Objective: Synthesis of an internal alkyne via cross-coupling with an aryl iodide. Causality Rationale: The reaction requires strictly anaerobic conditions. Oxygen rapidly oxidizes the Pd(0) active species and promotes Cu-catalyzed alkyne homocoupling. Triethylamine (Et₃N) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne (facilitating transmetalation) and serves as a co-solvent[3].

  • Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (1.0 equiv, 1.0 mmol) and the desired aryl iodide (1.2 equiv, 1.2 mmol). Dissolve in 5 mL of anhydrous THF and 5 mL of anhydrous Et₃N. Sparge the solution with Argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ (5 mol%, 0.05 mmol) and CuI (10 mol%, 0.1 mmol). Seal the flask and flush with Argon.

  • Heating & IPC: Heat the reaction mixture to 60 °C in an oil bath. Self-Validation Check: After 30 minutes, a white precipitate (triethylammonium halide salt) should form, serving as a visual indicator of reaction progression. Monitor via GC-MS or TLC until the starting alkyne is consumed (typically 4–6 hours).

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove the ammonium salts and catalyst residues, and wash the pad with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

References[2] The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs7uDjGQBFfI51j0PgFjkL9wqx1cH0gtmX2_5ZZvrEBShIubIdG2IYBT6_-T9Pk44bYw7NjQZlVLQazDqGCrYzp5b6g3erOeherkrksKjPfX_6QI8vBw1zKFGll1c9r82b35Qd7HxEIT3v8cfpVr3Dnscwn2IyP20t5tyWSNbUfPtLsiH7Q4hUXOV_XWcFcFhUNphUCuVs1V7L5q-iL8Y7Wf1oTlB254K5858o[3] Sonogashira Coupling - Organic Chemistry Portal -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdL7TV3gnaCqMCUw5w3vvYd1_CQxD2x30uo-L7N6UepX4GJ_Y_QXpVb1IeHqfKlpfCZS0vZnIc67D9z0e2DW_FdfKgpqJztdZs69-oiGZKEfcu8zA9mPw4J9YdoN0VBcd_MwAF45PNGe0RQLk_qu2MYKLeafDcfAa8I31Kcj294shbdK99[4] Sonogashira coupling - Wikipedia -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHop0YqtO8BWjtisx1cuNFrvVfTSS4miNDI0BVPH_reGg7bDrFw7z1t7VBNMgAOPN8tFnckLF4vEB1B-eoTHew16bYoxdBinnjX3aOSUQWTjVG3YM1ewLL9LIiJJqAw0fmtVy_hBhe_cE6mG5u[1] Palladium-Catalyzed Difunctionalization of Alkenes by Relay Coupling with Propargylic Pyridines: Synthesis of Indolizine and Indolizinone-Containing Bisheterocycles - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4c5Csk7GEEusDwMhHgVGacWhTyAqdCQtN45-ZdKF1jLjV3Dm3NyOrtHYaqh5NftApr5PHg8Qiiv_LHeYbCACdsbIRDBjUjWsRU-q1CsxAxgrzRF5GQYHFqwIAsQBl-gtJYW4hAoRHnJUv[5] Gold Vinylidenes as Useful Intermediates in Synthetic Organic Chemistry - Thieme-Connect -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4J54pcMnS5maZPVCPIjweYmFO-Pi6VhB1dKZ_kLRc_IgtDGp54Ica-8snAAm9SJ-MqgxEqtE5XdoGdQY3vPB_YEsRLJ-sbLpQqAnVMxfH5RmtcPknypTuvbGGE7KNi-GmL-5Hf9DDcT04MmP_FQVe38wR62-5yCBF7DXbyHXUuA07488pvCOOUA3R_dVWmzgAzxCkqoLhdgPPY4bCETRv16pmQ-DhRPZ7hq4QEhvnZiV48znMraKKjBiWi4Jx

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 5-Methoxy-2-(prop-2-yn-1-yl)pyridine

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Application: Synthesis of 1,4-disubstituted 1,2,3-triazoles via chelation-assisted Click Chemistry Introduction & Mechanistic I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Application: Synthesis of 1,4-disubstituted 1,2,3-triazoles via chelation-assisted Click Chemistry

Introduction & Mechanistic Insights

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier transformation within the "Click Chemistry" paradigm, enabling the rapid, bioorthogonal, and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles[1]. However, not all alkynes behave identically under standard catalytic conditions.

5-Methoxy-2-(prop-2-yn-1-yl)pyridine represents a specialized class of terminal alkynes. The presence of the 2-pyridyl moiety separated by a methylene spacer from the alkyne creates a unique stereoelectronic environment. During the catalytic cycle, the pyridine nitrogen can act as an internal Lewis base, coordinating to the Cu(I) center. This forms a highly favorable 6-membered chelate ring (N–C–C–C≡C–Cu) that stabilizes the transient σ,π-bis(copper) acetylide intermediate, significantly lowering the activation barrier for subsequent azide coordination[1]. Furthermore, the electron-donating 5-methoxy group increases the electron density on the pyridine ring, strengthening this internal coordination.

While this chelation accelerates the reaction, it also necessitates careful tuning of external ligands. Without an appropriate stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), the internal pyridine coordination can lead to catalyst sequestration or the formation of unreactive multinuclear copper clusters[2]. THPTA acts as both a protective shroud against Cu(I) disproportionation and a sacrificial reductant, ensuring high catalytic turnover[2].

CuAAC_Mechanism Cu_II Cu(II) Precatalyst (CuSO4) Cu_I Active Cu(I)-THPTA Complex Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu_I Acetylide σ,π-bis(copper) Acetylide (Pyridine-Chelated) Cu_I->Acetylide Alkyne Binding Alkyne 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (Substrate) Alkyne->Acetylide Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle Azide Coordination Azide Organic Azide (R-N3) Azide->Metallacycle Metallacycle->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Protonolysis

Caption: Catalytic cycle of CuAAC highlighting pyridine-directed copper acetylide formation.

Experimental Design & Parameter Optimization

To leverage the internal chelation effect of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine while preventing catalyst poisoning, the reaction parameters must deviate slightly from canonical CuAAC protocols. The table below summarizes the optimized conditions derived from empirical causality.

Table 1: Optimized CuAAC Parameters for Pyridine-Alkyne Derivatives
ParameterCanonical ConditionPyridine-Alkyne OptimizedScientific Rationale
Catalyst (CuSO₄) 5.0 mol%2.5 mol% Internal chelation enhances local Cu(I) concentration at the alkyne, requiring lower overall catalyst loading to achieve full conversion[3].
Ligand (THPTA) 10.0 mol%5.0 mol% A strict 2:1 Ligand:Cu ratio prevents over-saturation of the Cu coordination sphere, allowing the pyridine moiety to transiently bind[2].
Reductant 20.0 mol%15.0 mol% Sodium ascorbate generates reactive oxygen species (ROS) in excess; 15 mol% is sufficient in a degassed environment[2].
Solvent System t-BuOH / H₂ODMSO / H₂O (1:1) DMSO dramatically improves the solubility of the methoxypyridine framework and stabilizes the Cu(I) intermediate[2].
Temperature 40 °C25 °C (Ambient) The chelation-assisted pathway lowers the activation energy, allowing rapid kinetics at room temperature without thermal degradation[4].

(Note: If the application involves live-cell bioconjugation rather than synthetic building block preparation, substituting THPTA with BTTES or BTTAA is recommended to further accelerate kinetics and reduce cytotoxicity[5].)

Detailed Step-by-Step Protocol (1.0 mmol Scale)

This protocol is designed as a self-validating system . Visual cues (color changes) are integrated into the steps to confirm the successful execution of critical mechanistic milestones.

Reagent Preparation

Crucial Causality: Oxygen rapidly depletes sodium ascorbate and oxidizes the active Cu(I) back to inactive Cu(II). All aqueous solutions must be degassed prior to use.

  • CuSO₄ Stock (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of degassed Milli-Q water.

  • THPTA Stock (200 mM): Dissolve 86.9 mg of THPTA in 1.0 mL of degassed Milli-Q water.

  • Sodium Ascorbate Stock (500 mM): Dissolve 99.0 mg of Sodium Ascorbate in 1.0 mL of degassed Milli-Q water. (Must be prepared fresh within 30 minutes of use).

Reaction Assembly
  • In a 10 mL Schlenk tube or glass vial equipped with a magnetic stir bar, add 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (147.17 mg, 1.0 mmol, 1.0 eq) and the target Organic Azide (1.05 mmol, 1.05 eq).

  • Add 2.0 mL of DMSO and 1.5 mL of degassed H₂O. Stir at 400 RPM until substrates are fully dissolved.

  • Catalyst Pre-complexation: In a separate microcentrifuge tube, mix 250 µL of CuSO₄ stock (2.5 mol%) and 250 µL of THPTA stock (5.0 mol%).

    • Self-Validation Check: The solution will immediately turn a vibrant, clear blue. This confirms the formation of the Cu(II)-THPTA complex, which prevents the precipitation of insoluble copper salts[2].

  • Transfer the blue Cu(II)-THPTA complex to the main reaction vial.

  • Seal the vial with a septum and sparge the solution with Argon or N₂ gas for 5 minutes.

Initiation & Incubation
  • While maintaining an inert atmosphere, use a microsyringe to add 300 µL of the fresh Sodium Ascorbate stock (15.0 mol%) dropwise to the stirring mixture.

    • Self-Validation Check: The solution color will rapidly shift from bright blue to pale yellow or colorless. This indicates the successful reduction of Cu(II) to the catalytically active Cu(I) species[6].

  • Stir the reaction at 25 °C (ambient room temperature) for 2 to 4 hours.

  • Monitor the reaction progress via TLC or LC-MS until the alkyne is fully consumed.

Workup & Purification
  • Quench the reaction by adding 5.0 mL of cold water and 1.0 mL of saturated NH₄Cl solution (to sequester residual copper).

  • Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL).

  • Combine the organic layers and wash with brine (1 × 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-disubstituted 1,2,3-triazole.

Protocol_Workflow Prep 1. Reagent Prep Degas Solvents Mix1 2. Mix Substrates Alkyne + Azide Prep->Mix1 Mix2 3. Add Catalyst CuSO4 + THPTA Mix1->Mix2 Initiate 4. Initiate Add Na-Ascorbate Mix2->Initiate Incubate 5. Incubate 25 °C, 2-4 Hours Initiate->Incubate Purify 6. Workup Extraction & Wash Incubate->Purify

Caption: Step-by-step experimental workflow for the CuAAC synthesis protocol.

Troubleshooting Guide

  • Issue: Reaction stalls at <50% conversion.

    • Causality: Oxidation of Cu(I) to Cu(II) due to oxygen ingress, or sequestration of Cu(I) by the pyridine moiety.

    • Solution: Ensure rigorous degassing. If the issue persists, increase THPTA loading to 10 mol% to outcompete the internal pyridine coordination, and add an additional 5 mol% of sodium ascorbate.

  • Issue: Solution turns brown/black upon addition of ascorbate.

    • Causality: Formation of unreactive, polymeric copper acetylides or copper nanoparticles. This occurs when the Cu(II) is not fully complexed by THPTA prior to reduction.

    • Solution: Always pre-mix CuSO₄ and THPTA for at least 5 minutes before adding them to the alkyne, and ensure ascorbate is added last.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH) / PMC.2

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. National Institutes of Health (NIH) / PMC.5

  • Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic-Chemistry.org.1

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications.3

  • A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. ACS Publications.4

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. National Institutes of Health (NIH) / PMC.6

Sources

Application

Sonogashira cross-coupling reaction conditions for 5-Methoxy-2-(prop-2-YN-1-YL)pyridine

Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Insights & Reaction Dynamics The of terminal alkynes with aryl or vinyl halides is a foundational C–C bond-forming methodology in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Insights & Reaction Dynamics

The of terminal alkynes with aryl or vinyl halides is a foundational C–C bond-forming methodology in medicinal chemistry[1]. However, utilizing 5-Methoxy-2-(prop-2-yn-1-yl)pyridine as a substrate introduces specific mechanistic challenges that require precise control over experimental parameters.

As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than simply following a recipe. This substrate presents two primary challenges:

  • The Propargyl-Allenyl Isomerization Risk: The methylene (–CH₂–) protons at the propargylic position of this substrate are highly acidic. This acidity is driven by the electron-withdrawing nature of the adjacent pyridine ring (via induction and resonance) and the alkyne moiety. Under strongly basic conditions or elevated temperatures, the intermediate alkynyl species is highly susceptible to a base-assisted 1,5-hydride shift or direct deprotonation. This leads to an undesired, converting the target internal alkyne into an allene byproduct[2]. If left unchecked, this allene can undergo further cascade reactions, such as cyclizations to form chalcones or complex polycycles[3].

  • Catalyst Chelation and Poisoning: Pyridine derivatives, particularly those with electron-donating methoxy groups, can strongly coordinate to palladium. This chelation can sequester the active Pd(0) catalyst, stalling the oxidative addition cycle and drastically reducing the reaction rate[1][4].

Strategic Mitigation: To suppress the isomerization pathway and overcome potential catalyst poisoning, this protocol strictly utilizes a mild secondary amine base (e.g., Diisopropylamine, iPr2​NH ), maintains ambient temperatures (20–25 °C), and employs a robust catalyst system ( PdCl2​(PPh3​)2​ / CuI ). Furthermore, copper(I) iodide must be added last to a fully degassed system to prevent oxidative Glaser homocoupling of the terminal alkyne[5].

Reaction Pathway & Logical Relationships

The following diagram illustrates the dual catalytic cycles of the Sonogashira reaction and highlights the critical divergence point where excess base or heat triggers the undesired isomerization pathway.

Pathway Substrate 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (Terminal Alkyne) CuCycle Cu(I) Co-Catalytic Cycle Alkyne Activation & Transmetalation Substrate->CuCycle Cu-Acetylide Formation ArX Aryl Halide (Ar-X) PdCycle Pd(0) / Pd(II) Catalytic Cycle Oxidative Addition & Reductive Elimination ArX->PdCycle Oxidative Addition Product Desired Internal Alkyne (Cross-Coupled Product) PdCycle->Product Reductive Elimination CuCycle->PdCycle Transmetalation Allene Allene Byproduct (Propargyl-Allenyl Isomerization) Product->Allene Excess Base / Heat (Side Reaction) Base Amine Base (e.g., iPr2NH) Base->CuCycle Deprotonation

Mechanistic pathway of the Sonogashira coupling and the propargyl-allenyl isomerization risk.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the causality between the choice of base/temperature and the distribution of the desired coupled product versus the allene byproduct.

BaseTemperature (°C)SolventYield of Desired Product (%)Yield of Allene Byproduct (%)Mechanistic Outcome
DBU (Strong)25THF15%78%Rapid deprotonation drives 1,5-hydride shift.
Et3​N (Moderate)70THF42%45%Thermal energy overcomes isomerization activation barrier.
Et3​N (Moderate)25THF85%< 5%Standard conditions; acceptable but slight isomerization.
iPr2​NH (Mild) 25 THF 89% < 2% Optimal; bulk and mild pKa​ suppress side reactions.
iPr2​NH (Mild)25DMF75%10%Polar solvent slightly increases isomerization rate.

Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical markers are embedded within the steps to ensure the integrity of the reaction at each phase.

Reagents & Equipment
  • Substrate: 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl Iodide or Bromide (1.1 equiv, 1.1 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride, PdCl2​(PPh3​)2​ (5 mol%, 0.05 mmol)

  • Co-Catalyst: Copper(I) iodide, CuI (10 mol%, 0.1 mmol)

  • Base: Diisopropylamine, iPr2​NH (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: System Preparation and Degassing

  • Add the Aryl Halide (1.1 mmol) and PdCl2​(PPh3​)2​ (5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Inject anhydrous THF (5.0 mL) and iPr2​NH (3.0 equiv).

  • Sparge the solution with Argon gas for 15 minutes using a submerged needle.

  • Validation Check: The cessation of visible dissolved gas bubbles indicates adequate oxygen removal. This is critical to prevent the oxidative Glaser homocoupling of the alkyne[5].

Step 2: Substrate and Co-Catalyst Addition

  • Inject 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (1.0 mmol) dropwise into the stirring mixture.

  • Briefly remove the septum under a positive flow of Argon and quickly add CuI (10 mol%). Reseal immediately.

  • Expert Insight: Adding CuI last ensures that the copper-acetylide complex is only formed in the presence of the active Pd species, funneling the intermediate directly into the transmetalation cycle rather than homocoupling.

  • Validation Check: The solution will initially appear as a pale yellow suspension. Within 15–30 minutes, it will transition to a dark brown or black homogeneous solution, confirming the reduction of Pd(II) to the active Pd(0) species[4].

Step 3: Reaction Maturation

  • Stir the reaction mixture at strictly 20–25 °C (ambient temperature) for 4 to 12 hours. Do not apply heat.

  • Monitor the reaction progression via TLC (Hexanes/EtOAc, UV visualization) or LC-MS.

Step 4: Quenching and Workup

  • Once the starting alkyne is consumed, dilute the reaction mixture with Ethyl Acetate (15 mL).

  • Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl and 2 mL of concentrated NH4​OH (Aqueous Ammonia).

  • Validation Check: The aqueous layer will turn deep blue. This confirms the successful sequestration of copper ions as [Cu(NH3​)4​]2+ complexes. If this step is skipped, residual copper will chelate to the pyridine product, causing severe streaking during column chromatography and lowering isolated yields.

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate.

Experimental Workflow Diagram

Workflow Step1 1. Solvent Degassing Sparging THF/iPr2NH with Argon (15 min) Step2 2. Catalyst Loading Add PdCl2(PPh3)2 (5 mol%) & Ar-X Step1->Step2 Step3 3. Substrate & CuI Addition Add Alkyne, then CuI (10 mol%) last Step2->Step3 Step4 4. Reaction Maturation Stir at 20-25 °C, Monitor via LC-MS Step3->Step4 Step5 5. Quench & Extraction NH4Cl (aq) / EtOAc, Wash with NH4OH Step4->Step5 Step6 6. Flash Chromatography Purify on Silica Gel (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.

References

  • Title: Synthesis of 2-Azaanthracenes via a Sequential Sonogashira Coupling/Alkynyl Imine−Allenyl Imine Isomerization/Aza-Diels−Alder/Elimination−Aromatization Reaction Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Coupling-isomerization synthesis of chalcones Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

Sources

Method

Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with 5-Methoxy-2-(prop-2-yn-1-yl)pyridine

[label="Ruthenacy Introduction & Strategic Rationale In modern drug discovery and materials science, "click chemistry" has become an indispensable tool for molecular assembly. While the classic Copper-Catalyzed Azide-Alk...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Ruthenacy

Introduction & Strategic Rationale

In modern drug discovery and materials science, "click chemistry" has become an indispensable tool for molecular assembly. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, it exclusively yields 1,4-disubstituted 1,2,3-triazoles, resulting in an extended, linear molecular geometry.

For drug development professionals seeking to explore distinct conformational spaces, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a critical alternative. RuAAC selectively generates 1,5-disubstituted 1,2,3-triazoles [1.1], which act as rigid, U-shaped bioisosteric linkers.

This application note details the optimized RuAAC protocol for 5-Methoxy-2-(prop-2-yn-1-yl)pyridine . This specific substrate—featuring a terminal alkyne linked to a methoxy-substituted pyridine—is a highly valuable pharmacophore vector. When clicked with an azide, the resulting 1,5-triazole positions the pyridine ring in close spatial proximity to the azide's substituent, enabling unique target-binding interactions that are sterically impossible to achieve via CuAAC[1].

Mechanistic Pathway & Causality

The fundamental divergence between CuAAC and RuAAC lies in their catalytic cycles. CuAAC relies on the formation of a copper-acetylide intermediate, strictly limiting it to terminal alkynes. RuAAC, however, proceeds via a completely different mechanism driven by π -activation and oxidative coupling[2].

When 5-Methoxy-2-(prop-2-yn-1-yl)pyridine and an azide coordinate to the active [Cp*RuCl] species, they undergo oxidative coupling to form a six-membered ruthenacycle. The regioselectivity is dictated by the electronic and steric demands during this step. The subsequent reductive elimination—which is the rate-determining step—releases the 1,5-disubstituted triazole and regenerates the catalyst[3].

RuAAC_Mechanism Cat Active Catalyst [Cp*RuCl] Coord Coordination Complex [Cp*RuCl(Azide)(Alkyne)] Cat->Coord + Azide & Alkyne Cycle Oxidative Coupling Six-Membered Ruthenacycle Coord->Cycle Oxidative Coupling Elim Reductive Elimination (Rate-Determining Step) Cycle->Elim Rearrangement Elim->Cat Catalyst Regeneration Prod 1,5-Disubstituted 1,2,3-Triazole Elim->Prod Product Release

Figure 1: Catalytic cycle of the RuAAC reaction detailing oxidative coupling and reductive elimination.

Catalyst Selection and Quantitative Optimization

Selecting the correct Ruthenium(II) complex is critical for achieving high yields and >99:1 regioselectivity. While Cp*RuCl(PPh3)2 is a common precursor, the strongly coordinating triphenylphosphine ligands can impede the reaction of sterically demanding substrates.

For 5-Methoxy-2-(prop-2-yn-1-yl)pyridine, Cp*RuCl(COD) (where COD = 1,5-cyclooctadiene) is the optimal catalyst. The labile COD ligand rapidly dissociates in solution, providing open coordination sites for the alkyne and azide without requiring excessive thermal activation[4].

Table 1: Catalyst and Condition Optimization for 5-Methoxy-2-(prop-2-yn-1-yl)pyridine with Benzyl Azide

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Regioselectivity (1,5 : 1,4)Isolated Yield (%)
CpRuCl(PPh3)25.0THF6512>99:172
[CpRuCl]42.0DMF806>99:185
Cp*RuCl(COD) 2.0 DCE 60 4 >99:1 94
CuSO4 / NaAsc (Control)5.0t-BuOH/H2ORT2<1:9996 (1,4-isomer)

Data synthesized from benchmark RuAAC optimization studies[2][5].

Experimental Workflow & Protocol

RuAAC_Workflow Step1 1. Preparation Mix Alkyne + Azide in DCE Step2 2. Degassing Argon Purge (10 min) Step1->Step2 Step3 3. Catalyst Addition Add 2 mol% Cp*RuCl(COD) Step2->Step3 Step4 4. Reaction Stir at 60°C for 4 h Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the RuAAC synthesis of 1,5-disubstituted triazoles.

Step-by-Step Methodology

This protocol describes the synthesis of the model compound 1-benzyl-5-((5-methoxypyridin-2-yl)methyl)-1H-1,2,3-triazole .

Step 1: Reagent Preparation & Solvent Selection

  • Action: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (1.0 mmol, 147.2 mg) and benzyl azide (1.05 mmol, 139.8 mg). Dissolve the mixture in 5.0 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Causality: DCE is chosen because it is a non-coordinating, aprotic solvent that readily dissolves both the polar substrates and the non-polar catalyst without competing for the Ruthenium metal center[2].

Step 2: Critical Degassing (Self-Validating Step)

  • Action: Seal the flask with a rubber septum and sparge the solution with ultra-pure Argon for 10 to 15 minutes.

  • Causality: Ruthenium(II) complexes are highly sensitive to oxidation. The presence of dissolved oxygen will irreversibly oxidize the active[Cp*RuCl] species to inactive Ru(III) or Ru(IV) states, halting the catalytic cycle.

Step 3: Catalyst Introduction

  • Action: Under a positive stream of Argon, quickly remove the septum and add Cp*RuCl(COD) (0.02 mmol, 7.6 mg, 2 mol%). Immediately reseal the flask.

  • Validation: The reaction mixture will rapidly transition from a colorless or pale yellow liquid to a deep amber/brown hue. This color shift is a self-validating indicator that the initial ruthenium-substrate coordination complex has successfully formed.

Step 4: Thermal Activation

  • Action: Transfer the flask to a pre-heated oil bath or heating block set to 60 °C. Stir vigorously for 4 hours.

  • Causality: While Cp*RuCl(COD) can operate at room temperature for highly activated terminal alkynes, the propargyl-pyridine system possesses moderate steric bulk. Heating to 60 °C provides the necessary thermal energy to overcome the activation barrier of the rate-determining reductive elimination step[3][5].

  • Validation: Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 1:1). The reaction is complete when the UV-active spot corresponding to the starting alkyne is fully consumed.

Step 5: Workup and Purification

  • Action: Cool the reaction mixture to room temperature. Evaporate the DCE under reduced pressure. Load the crude dark residue directly onto a silica gel column. Elute using a gradient of Hexanes to Ethyl Acetate (typically 70:30 to 40:60).

  • Causality: RuAAC reactions are remarkably clean, lacking the oxidative byproducts often seen in CuAAC. The primary impurity is trace Ruthenium residue, which is highly polar and easily retained on the silica stationary phase, yielding the pure 1,5-disubstituted triazole as an off-white solid.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923-8930.[Link]

  • Johansson, J. R., Beke-Somfai, T., Stensrud, K. F., & Kann, N. (2016). "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews, 116(23), 14726-14768.[Link]

  • Oakdale, J. S., Fokin, V. V., Umezaki, S., & Fukuyama, T. (2013). "Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition." Organic Syntheses, 90, 96.[Link]

  • Li, Y., et al. (2023). "Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents." Molecules, 28(3), 1400.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Methoxy-2-(prop-2-YN-1-YL)pyridine synthesis

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies for improving reaction yield. We will explore the two primary synthetic routes to this valuable heterocyclic building block: the alkylation of a 2-methylpyridine precursor and the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-Methoxy-2-(prop-2-yn-1-yl)pyridine and their main challenges?

There are two predominant strategies for synthesizing this target molecule, each with distinct advantages and challenges.

  • Route A: Alkylation of 5-Methoxy-2-methylpyridine. This route involves the deprotonation of the methyl group of 5-methoxy-2-methylpyridine (5-methoxy-2-picoline) to form a nucleophilic picolyl anion, followed by reaction with an electrophilic propargyl source like propargyl bromide. The primary challenges are achieving complete and selective deprotonation without side reactions and ensuring the subsequent alkylation proceeds efficiently.[1]

  • Route B: Sonogashira Cross-Coupling. This powerful method involves a palladium- and copper-catalyzed reaction between a 2-halo-5-methoxypyridine (e.g., 2-bromo- or 2-iodo-5-methoxypyridine) and a terminal alkyne like propyne.[2] Key challenges include preventing catalyst deactivation, suppressing the homocoupling of the alkyne (Glaser coupling), and dealing with the reactivity differences between aryl halides (I > Br >> Cl).[3][4]

Q2: My reaction is not working at all or the yield is extremely low. What are the universal first checks I should perform, regardless of the synthetic route?

When a reaction fails, a systematic review of the foundational components is critical.

  • Reagent Purity and Integrity: Verify the purity of all starting materials, especially the pyridine derivative and the propargyl source or alkyne. Pyridine compounds can be hygroscopic, and solvents must be anhydrous, as water can quench strong bases or interfere with catalysts.[5][6]

  • Inert Atmosphere: Both strong organometallic bases (Route A) and palladium/copper catalysts (Route B) are sensitive to oxygen and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen). Proper degassing of solvents using techniques like freeze-pump-thaw or sparging is essential.[3][7]

  • Temperature Control: Many steps, particularly the deprotonation in Route A, require precise low-temperature control (e.g., -78 °C) to prevent side reactions.[1] For Route B, the temperature must be optimized to balance reaction rate with catalyst stability.[8]

  • Stoichiometry: Double-check the molar equivalents of all reagents. An incorrect stoichiometry, especially of the limiting reagent or base, is a common source of failure.

Route A: Alkylation of 5-Methoxy-2-methylpyridine

This approach leverages the increased acidity of the 2-methyl protons, which can be removed by a strong base to generate a nucleophile for reaction with propargyl bromide.

Troubleshooting and Optimization Guide

Problem 1: Low or No Product Yield

If initial checks on reagent purity and reaction setup are complete, consider the following points.

  • Possible Cause: Incomplete deprotonation of the 2-methyl group. The pKa of 2-picoline is approximately 34, making it a relatively weak carbon acid.[1]

  • Suggested Solutions:

    • Choice of Base: An amide base like Lithium Diisopropylamide (LDA) is often insufficient for quantitative deprotonation. A stronger organolithium base such as n-Butyllithium (n-BuLi) or sec-Butyllithium is typically required.[1]

    • Temperature: Ensure the deprotonation is carried out at a sufficiently low temperature (e.g., -78 °C to -40 °C) to prevent the base from degrading or reacting with other parts of the molecule.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. Quenching a small aliquot with D₂O after the deprotonation step and analyzing by ¹H NMR can confirm the formation of the picolyl anion.

Problem 2: Formation of Complex Mixtures or Dark-Colored Byproducts

  • Possible Cause: Decomposition of the picolyl anion or reaction of the base with the solvent or electrophile. Picolyl anions can be unstable at higher temperatures.

  • Suggested Solutions:

    • Maintain Low Temperature: Do not allow the reaction to warm up after adding the base until the electrophile (propargyl bromide) has been added and has had time to react.

    • Solvent Choice: Use anhydrous, non-reactive solvents. Tetrahydrofuran (THF) is a common choice. Ethereal solvents are generally preferred over polar aprotic solvents like DMF or DMSO when using strong organolithium bases.[1]

    • Reverse Addition: Consider adding the freshly generated picolyl anion solution to the propargyl bromide solution at low temperature to maintain a low concentration of the anion and minimize decomposition.

Data Presentation: Base Selection for Deprotonation
BasepKa of Conjugate AcidTypical ConditionsComments
Lithium Diisopropylamide (LDA)~36THF, -78 °CMay result in incomplete deprotonation. Better for more acidic substrates.[1]
n-Butyllithium (n-BuLi)~50THF or Hexanes, -78 °CEffective for quantitative deprotonation. Can be pyrophoric.[1]
sec-Butyllithium (s-BuLi)~51THF or Hexanes, -78 °CMore reactive and basic than n-BuLi; useful for sterically hindered substrates.
Sodium Hydride (NaH)~35 (H₂)DMF or THF, elevated temp.Generally not strong enough for C-H deprotonation of picoline. More suited for N-H or O-H deprotonation.[9]
Experimental Workflow and Visualization

G cluster_start Initial State cluster_diag Diagnosis cluster_sol Solutions start Low or No Product Yield check_purity Reagents/Solvents Pure & Anhydrous? start->check_purity check_inert Inert Atmosphere Maintained? check_purity->check_inert Yes sol_purify Purify/Dry Reagents & Solvents check_purity->sol_purify No check_deprot Deprotonation Incomplete? check_inert->check_deprot Yes sol_degas Degas Solvents & Purge with Ar/N₂ check_inert->sol_degas No sol_base Switch to Stronger Base (e.g., n-BuLi) check_deprot->sol_base Yes sol_temp Optimize Deprotonation Temperature sol_base->sol_temp

Caption: Troubleshooting workflow for low yield in the alkylation route.

Route B: Sonogashira Cross-Coupling

This is a highly reliable and versatile method for forming C(sp²)-C(sp) bonds. Success hinges on maintaining an active catalytic system.

Troubleshooting and Optimization Guide

Problem 1: Significant Alkyne Homocoupling (Glaser Coupling) Observed

This is the most common side reaction, leading to the formation of a diyne byproduct and consuming the valuable alkyne starting material.[7]

  • Possible Cause: The presence of oxygen, which facilitates the oxidative dimerization of copper acetylide intermediates.[2][7] High concentrations of the copper co-catalyst can also accelerate this pathway.[8]

  • Suggested Solutions:

    • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and the reaction headspace before adding the catalysts and reagents. Maintain a positive pressure of an inert gas throughout the reaction.[3][7]

    • Reduce Copper Loading: Minimize the amount of the copper(I) salt (e.g., CuI) to the lowest effective concentration (typically 1-5 mol%).

    • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump keeps its instantaneous concentration low, which kinetically favors the cross-coupling pathway over the bimolecular homocoupling.[8]

    • Copper-Free Conditions: In persistent cases, switch to a copper-free Sonogashira protocol. These methods often require specific ligands or different reaction conditions but completely eliminate the primary pathway for Glaser coupling.[2]

Problem 2: Low or No Conversion of the Aryl Halide

  • Possible Cause: Catalyst deactivation or low reactivity of the starting material.

  • Suggested Solutions:

    • Catalyst Integrity: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) source are not old or oxidized. A color change in the solids can indicate decomposition.[3]

    • Base Purity: The amine base (e.g., triethylamine, diisopropylamine) must be pure and anhydrous. Distilling the amine before use can often resolve failures.[10]

    • Aryl Halide Reactivity: The reactivity order is I > Br >> Cl.[4] If using 2-chloro-5-methoxypyridine, the reaction will likely fail under standard conditions. Switching to the 2-bromo or, ideally, the 2-iodo derivative will dramatically increase the reaction rate.

    • Ligand Choice: For less reactive aryl halides (bromides or chlorides), using bulky, electron-rich phosphine ligands can promote the oxidative addition step of the catalytic cycle.[11]

Problem 3: Reaction Mixture Turns Black

  • Possible Cause: Formation of palladium black (Pd(0) precipitate), which indicates catalyst decomposition and loss of activity.

  • Suggested Solutions:

    • This is often linked to the presence of oxygen or impurities in the reagents.[3][10] Re-evaluating the anaerobic technique and reagent purity is the first step.

    • Ensure the ligand-to-palladium ratio is sufficient to stabilize the palladium complex in solution.

    • While a dark color is common, a large amount of black solid precipitating early in the reaction is a strong indicator of failure.[10]

Visualization: Sonogashira Catalytic Cycles & Homocoupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_glaser Side Reaction: Glaser Coupling Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)-X L₂ Pd0->Pd_add Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)-C≡CR² L₂ Pd_add->Pd_trans Transmetalation (from Cu cycle) product R¹-C≡C-R² Pd_trans->product product->Pd0 Reductive Elimination CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² CuX->Cu_alkyne H-C≡CR² + Base Cu_alkyne->Pd_trans Glaser_product R²-C≡C-C≡C-R² Cu_alkyne->Glaser_product [O₂]

Caption: Catalytic cycles in Sonogashira coupling and the competing Glaser side reaction.

Data Presentation: Common Catalyst Systems for Halopyridines
Pd Precursor (mol%)Ligand (mol%)Cu(I) Salt (mol%)Base (Solvent)Typical Temp.Substrate SuitabilityRef
Pd(PPh₃)₄ (2-5%)(internal)CuI (5-10%)Et₃N or Et₂NHRT - 60 °CIodides, Activated Bromides[2][3]
PdCl₂(PPh₃)₂ (2-5%)(internal)CuI (5-10%)Et₃N / Toluene50 - 80 °CIodides, Bromides[4][8]
Pd(OAc)₂ (2%)XPhos (4%)NoneCs₂CO₃ / Dioxane100 °CBromides, Chlorides (Copper-Free)[7]
Pd₂(dba)₃ (1-2%)SPhos (2-4%)CuI (2-5%)K₂CO₃ / DMF80 - 110 °CChallenging Bromides/Chlorides[11]
General Purification Strategies

Problem: The crude product is an inseparable mixture of starting material and product, or contains persistent impurities.

  • Possible Cause: Similar polarities of the components make separation by standard column chromatography difficult.

  • Suggested Solutions:

    • Acid-Base Extraction: As a pyridine derivative, the product is basic. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and back-extracted with an organic solvent to recover the pure product.[12]

    • Chromatography Optimization:

      • Solvent System: Experiment with different solvent systems for column chromatography. Instead of a standard hexane/ethyl acetate gradient, try dichloromethane/methanol or systems buffered with a small amount of triethylamine (~0.1-1%) to reduce tailing of the basic pyridine product on silica gel.[12][13]

      • Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase C18 silica.[6]

References
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • BenchChem. (2025).
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • PMC. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides.
  • BenchChem. (2025).
  • Teledyne ISCO. (2012).
  • BenchChem. (2025).

Sources

Optimization

Optimizing catalyst loading for 5-Methoxy-2-(prop-2-YN-1-YL)pyridine click chemistry

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with highly coordinating substra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with highly coordinating substrates.

Working with 5-Methoxy-2-(prop-2-yn-1-yl)pyridine presents a unique mechanistic hurdle. Because the terminal alkyne is tethered directly to a pyridine ring, the molecule acts as a potent bidentate ligand. The pyridine nitrogen and the alkyne π -system can cooperatively chelate the Cu(I) catalyst, sequestering it and stalling the catalytic cycle.

This guide is designed to help you troubleshoot these specific coordination issues, optimize your catalyst loading, and achieve quantitative conversion.

Mechanistic Overview: The Catalyst Sequestration Problem

Before adjusting your protocol, it is critical to understand the causality behind the stalled reaction. If the Cu(I) is trapped by the pyridine substrate, it cannot activate the azide for the cycloaddition.

G Cu_Source Cu(II) + Ascorbate Cu_I Active Cu(I) Catalyst Cu_Source->Cu_I Reduction Substrate 5-Methoxy-2-(prop-2-yn-1-yl)pyridine Cu_I->Substrate Binds Sequestration Cu(I) Sequestration (Pyridine-Alkyne Chelation) Substrate->Sequestration Weak/No Ligand CuAAC CuAAC Catalytic Cycle (Requires Strong Ligand) Substrate->CuAAC Excess THPTA/BTTAA Glaser Glaser Homocoupling (Diyne Byproduct) Sequestration->Glaser + O2 (Ascorbate Depletion) Product 1,4-Triazole Product CuAAC->Product + Azide

Mechanistic pathways: Cu(I) sequestration by pyridine vs. ligand-accelerated CuAAC.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction with 5-Methoxy-2-(prop-2-yn-1-yl)pyridine stalling despite using a standard 1 mol% catalyst loading? A1: Standard 1 mol% Cu(I) loading is insufficient for propargyl pyridine derivatives. The proximity of the pyridine nitrogen to the alkyne creates a strong chelation effect that outcompetes the standard catalytic cycle[1]. To overcome this, you must increase the thermodynamic driving force by using a highly competitive accelerating ligand (like THPTA or BTTAA) and increasing the overall catalyst loading to 5–10 mol% to ensure a sufficient pool of free, catalytically active Cu(I) remains available[2].

Q2: How do I optimize the Copper-to-Ligand ratio for this specific substrate? A2: You must overwhelm the substrate's chelating ability by using an excess of a stronger ligand. While standard protocols might use a 1:1 or 2:1 Ligand:Cu ratio, highly coordinating substrates require a 5:1 or 6:1 ratio [3]. Furthermore, upgrading from TBTA to BTTAA significantly prevents the polymerization of copper acetylides and accelerates the reaction kinetics[4].

Quantitative Catalyst Performance Data The following table summarizes the optimal parameters for overcoming substrate-induced catalyst sequestration based on recent comparative studies[4][5].

Ligand SystemCu(I) Binding AffinityOptimal Ligand:Cu RatioRelative Reaction KineticsSuitability for Propargyl Pyridines
TBTA Moderate1:1 to 2:1Slow (Baseline)Poor (High sequestration risk)
THPTA High5:1ModerateGood (Requires higher Cu loading)
BTTES Very High5:1 to 6:1HighExcellent
BTTAA Extremely High6:1Very High (Optimal)Superior (Prevents chelation)

Q3: I'm seeing a yellow/brown precipitate and diyne byproducts instead of my triazole. What is happening? A3: You are observing Glaser homocoupling , a common side reaction where the terminal alkyne oxidatively dimerizes into a diyne[6]. This occurs when oxygen enters the system, oxidizing Cu(I) back to Cu(II) and rapidly depleting your sodium ascorbate reducing agent[3]. When ascorbate is depleted, the Cu(II) mediates the homocoupling. To fix this, thoroughly degas your solvents (sparge with N2​ or Argon for 15 minutes) and ensure sodium ascorbate is added in a 10-fold excess relative to copper (e.g., 50 mol% ascorbate for 5 mol% Cu)[6].

Troubleshooting Workflow

Workflow Start Reaction Stalled / Low Yield Check1 Check Cu:Ligand Ratio Start->Check1 Action1 Increase Ligand to 5:1 or 6:1 (Use BTTAA or THPTA) Check1->Action1 Ratio < 5:1 Check2 Check for Precipitate / Color Check1->Check2 Ratio OK Success Complete Conversion Action1->Success Action2 Add Excess Sodium Ascorbate Degas thoroughly (N2/Ar) Check2->Action2 Yellow/Brown/Green Check3 Check Catalyst Loading Check2->Check3 Solution Clear Action2->Success Action3 Increase Cu(I) to 5-10 mol% (Compensate for sequestration) Check3->Action3 Loading < 5 mol% Action3->Success

Troubleshooting workflow for optimizing CuAAC with hindered/coordinating alkynes.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent catalyst poisoning, follow this optimized, step-by-step methodology. This protocol utilizes a built-in visual validation system to confirm the active catalyst state.

Reagents Required:

  • 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (Alkyne, 1.0 eq)

  • Target Azide (1.1 eq)

  • CuSO4​⋅5H2​O (5 mol% relative to alkyne)

  • BTTAA or THPTA Ligand (25–30 mol%, maintaining a 5:1 or 6:1 ratio to Cu)

  • Sodium Ascorbate (50 mol%, freshly prepared)

  • Solvent: t -BuOH / H2​O (1:1 v/v) or DMSO / H2​O depending on solubility.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the solvent mixture with Argon or N2​ for at least 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative degradation of ascorbate and suppresses Glaser coupling[6].

  • Catalyst Pre-Complexation (Critical Step): In a separate, small vial, mix the CuSO4​ stock solution with the BTTAA/THPTA ligand stock solution. Allow it to sit for 5 minutes.

    • Validation Check: The solution should turn a distinct, clear blue. If you add ascorbate to copper before the ligand, the unchelated Cu(I) will rapidly disproportionate or precipitate[3].

  • Substrate Assembly: In the main reaction flask, dissolve the 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (1.0 eq) and the Azide (1.1 eq) in the degassed solvent.

  • Catalyst Introduction: Transfer the pre-complexed Cu/Ligand solution into the main reaction flask.

  • Initiation: Add the freshly prepared Sodium Ascorbate solution (50 mol%) dropwise to the reaction flask.

    • Validation Check: The solution should transition from blue to colorless or pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) state. If the solution turns green or brown during the reaction, oxygen has entered the system. Self-Correction: Immediately add an additional 10 mol% of sodium ascorbate until the solution returns to pale yellow.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC. If conversion stalls below 90%, do not add more copper; instead, add an additional 10 mol% of the pre-complexed Cu/Ligand mixture to overcome any residual sequestration.

  • Workup: Dilute with ethyl acetate, wash with saturated EDTA solution (to strip the copper from the product and the pyridine ring), followed by brine. Dry over Na2​SO4​ and concentrate.

References

  • National Institutes of Health (PMC). "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation."[Link]

  • National Institutes of Health (PMC). "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study."[Link]

  • ResearchGate. "Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles." [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Methoxy-2-(prop-2-YN-1-YL)pyridine

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you are likely aware that poor aqueous solubility is a critical bottleneck in early-stage compound profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you are likely aware that poor aqueous solubility is a critical bottleneck in early-stage compound profiling. 5-Methoxy-2-(prop-2-YN-1-YL)pyridine—a valuable alkyne-containing pyridine derivative often utilized in click chemistry (CuAAC) and fragment-based drug discovery—presents specific physicochemical challenges when introduced to biological assay environments.

This guide is designed to move beyond generic advice. Here, we analyze the mechanistic causality behind the precipitation of this specific compound and provide self-validating, step-by-step protocols to rescue your in vitro assays.

I. Diagnostic FAQs: Understanding the Molecule

Q: Why does 5-Methoxy-2-(prop-2-YN-1-YL)pyridine precipitate instantly when added to my biological assay buffer? A: The precipitation is driven by a phenomenon known as "solvent shock"[1]. The compound features a lipophilic propargyl (alkyne) group and a pyridine ring. Pyridine is a weak base with a pKa of approximately 5.2. In standard biological buffers at physiological pH (pH 7.4), the pyridine nitrogen remains unprotonated and highly hydrophobic. When a concentrated organic stock solution (e.g., in DMSO) is rapidly diluted into this aqueous environment, the abrupt change in solvent polarity forces the un-ionized compound out of solution, causing kinetic precipitation[1].

Q: I don't see visible crystals. Can I assume the compound is soluble? A: Absolutely not. Undetected micro-precipitation is a pervasive issue that leads to artificially low effective concentrations in solution. This phenomenon generates highly variable data, underrated biological activity, inaccurate IC50 values, and ultimately flawed structure-activity relationships (SAR)[2]. You must empirically validate solubility under your exact assay conditions.

II. Troubleshooting Workflow & Causality-Driven Solutions

Before altering your assay, follow this logical progression to determine the least disruptive method for solubility enhancement.

Troubleshooting Start Precipitation Detected in Assay Buffer CheckPH Can assay tolerate pH < 6.0? Start->CheckPH AdjustPH Adjust pH to 5.5 (Protonate Pyridine) CheckPH->AdjustPH Yes CheckDMSO Can assay tolerate >1% DMSO? CheckPH->CheckDMSO No Validate Run Kinetic Solubility Assay AdjustPH->Validate OptimizeDMSO Optimize DMSO Concentration CheckDMSO->OptimizeDMSO Yes UseCD Formulate with HP-β-CD CheckDMSO->UseCD No OptimizeDMSO->Validate UseCD->Validate

Decision tree for troubleshooting compound precipitation in biological assays.

Strategy A: pH Modulation (The Thermodynamic Approach)

The Causality: Because 5-Methoxy-2-(prop-2-YN-1-YL)pyridine is a weak base, its solubility is highly pH-dependent[3]. By lowering the buffer pH below its pKa (e.g., to pH 4.5–5.5), you force the protonation of the pyridine nitrogen. This ionization drastically increases the molecule's polarity and thermodynamic solubility[4]. When to use: Biochemical assays (e.g., specific enzyme kinetics) that can tolerate slightly acidic conditions. Do not use for live-cell assays.

Strategy B: Co-Solvent Optimization (The Kinetic Approach)

The Causality: Dimethyl sulfoxide (DMSO) disrupts solute-solute hydrophobic interactions, maintaining the compound in a kinetically trapped, solubilized state[5]. When to use: Standard high-throughput screening. However, you must optimize the final concentration. For cell-based assays (e.g., HUVEC or sensitive cancer lines), DMSO must be strictly capped at ≤0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target biological effects[6][7].

Strategy C: Host-Guest Encapsulation (The Formulation Approach)

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic nanocavity[8]. The lipophilic alkyne and unprotonated pyridine moiety of the compound spontaneously partition into this cavity to minimize contact with water. This non-covalent inclusion complex masks the hydrophobicity of the compound, dramatically increasing apparent aqueous solubility without altering the bulk pH or requiring toxic levels of organic solvents[6][8]. When to use: Sensitive cell-based assays, in vivo studies, or when high compound concentrations (>100 µM) are required[9].

III. Quantitative Data: Expected Solubility Enhancements

The table below summarizes the expected behavior of 5-Methoxy-2-(prop-2-YN-1-YL)pyridine under various solubilization strategies.

Solubilization StrategyMechanistic RationaleExpected Solubility LimitBiological Assay Compatibility
Aqueous Buffer (pH 7.4) Baseline (Unprotonated weak base)< 10 µMHigh
1% DMSO Co-solvent Disruption of solute-solute interactions50 - 100 µMModerate (Monitor cytotoxicity)[9]
pH Adjustment (pH 5.0) Ionization of pyridine nitrogen> 500 µMLow (Enzyme/Cell dependent)[3]
20% HP-β-CD Host-guest hydrophobic encapsulation> 1000 µMHigh (Biocompatible)[6][9]
IV. Validated Experimental Protocols

To ensure scientific integrity, every solubility strategy must be empirically validated. Below are the self-validating systems you should implement in your laboratory.

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetry)

This protocol utilizes nephelometry/turbidimetry to detect micro-precipitation. We measure absorbance at 620 nm because this wavelength avoids the intrinsic UV absorption of the pyridine ring, ensuring the signal is purely a result of light scattering from insoluble particulates[10][11].

KineticSolubility Stock 10 mM Stock (100% DMSO) Dilution Serial Dilution (in DMSO) Stock->Dilution Spike Spike into Aqueous Buffer Dilution->Spike Incubate Incubate 1h at 25°C Spike->Incubate Measure Measure Absorbance (620 nm) Incubate->Measure Analyze Determine Kinetic Solubility Limit Measure->Analyze

Step-by-step workflow for self-validating kinetic solubility turbidimetric assays.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 5-Methoxy-2-(prop-2-YN-1-YL)pyridine in 100% molecular-biology grade DMSO[9].

  • Serial Dilution: In a 96-well plate, perform a 3-fold serial dilution of the compound in 100% DMSO[10].

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate. This ensures a constant final DMSO concentration of 1% across all wells[9].

  • Vehicle Control: Prepare control wells containing 198 µL buffer and 2 µL pure DMSO. This is your critical baseline[9].

  • Equilibration: Seal the plate and incubate at 25°C for 1 hour with gentle orbital shaking[10].

  • Quantitation: Measure the absorbance at 620 nm using a microplate reader[10][11].

  • Data Analysis: The kinetic solubility limit is defined as the highest compound concentration that does not yield an absorbance signal >1.5-fold higher than the DMSO-only vehicle control[10].

Protocol 2: HP-β-CD Formulation Workflow (Phase Solubility)

If the kinetic solubility limit is too low for your assay, use this thermodynamic encapsulation method.

Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (or deionized water)[8].

  • Compound Addition: Add an excess amount of solid 5-Methoxy-2-(prop-2-YN-1-YL)pyridine powder directly to the HP-β-CD solution[8].

  • Thermodynamic Equilibration: Incubate the suspension in a shaking incubator at 37°C for 24 to 48 hours. Causality note: The non-covalent insertion of the hydrophobic moiety into the cyclodextrin cavity is a thermodynamically driven process that requires sufficient time and kinetic energy to reach equilibrium[8].

  • Phase Separation: Filter the equilibrated suspension through a 0.22 µm syringe filter to remove any unencapsulated, precipitated solid compound[8].

  • Verification: Quantify the exact concentration of the dissolved inclusion complex in the filtrate using LC-MS/MS or HPLC-UV against a known standard curve[8][12]. Use this quantified solution as your new master stock for biological dosing.

V. References
  • BioDuro-Global CRDMO. ADME Solubility Assay. BioDuro. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences.[Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Creative Bioarray.[Link]

  • MDPI. Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics in Proliferation Studies of Human Umbilical Vein Endothelial Cells. MDPI. [Link]

  • European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. [Link]

  • Taylor & Francis. Changes in the intestinal absorption mechanism of icariin in the nanocavities of cyclodextrins. Taylor & Francis.[Link]

  • MedCrave. Solubility: a speed–breaker on the drug discovery highway. MedCrave Online.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Terminal Alkyne Degradation in 5-Methoxy-2-(prop-2-YN-1-YL)pyridine

Welcome to the technical support and troubleshooting hub for 5-Methoxy-2-(prop-2-yn-1-yl)pyridine . While propargyl pyridines are highly versatile building blocks in drug development, their structural juxtaposition—an el...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for 5-Methoxy-2-(prop-2-yn-1-yl)pyridine . While propargyl pyridines are highly versatile building blocks in drug development, their structural juxtaposition—an electron-withdrawing heteroaromatic ring adjacent to a terminal alkyne—creates a perfect storm for kinetic instability.

This guide is designed for researchers and application scientists to diagnose, troubleshoot, and prevent the degradation of this specific scaffold using mechanistic causality and self-validating workflows.

Diagnostic Workflow: Mechanistic Degradation Pathways

Before troubleshooting, it is critical to identify the environmental trigger causing the degradation. The diagram below maps the three primary failure modes associated with this molecule.

Workflow A 5-Methoxy-2-(prop-2-yn-1-yl)pyridine B Mild Base / Heat A->B C Trace Cu / O2 A->C D Excess Strong Base A->D E Alkyne-Allene Isomerization B->E Propargylic deprotonation F Glaser Homocoupling C->F Oxidative dimerization G Dianion Decomposition D->G Double deprotonation

Fig 1: Environmental triggers and mechanistic degradation pathways of propargyl pyridines.

Troubleshooting Guide & FAQs

Q1: My starting material converts into an intractable complex mixture during a standard basic aqueous workup. What is happening? A1: You are observing base-catalyzed alkyne-allene isomerization . The methoxy-pyridine ring acts as a strong electron-withdrawing group, which significantly increases the acidity of the adjacent propargylic C-H bonds. Even mild bases (like saturated NaHCO₃ or triethylamine) can deprotonate this position, leading to rapid isomerization into a transient allene 1. Allenes are highly reactive and will spontaneously undergo [4+2] cycloadditions, polymerization, or nucleophilic attack.

  • Prevention: Avoid basic workups entirely. Quench reactions with neutral buffers (pH 6.5–7.0) like saturated NH₄Cl and keep the extraction temperature below 5 °C.

Q2: I am isolating a high-molecular-weight byproduct (~10-20% yield) that lacks a terminal alkyne proton in the ¹H NMR. How do I stop this? A2: This is the result of Glaser homocoupling , an oxidative dimerization that forms a symmetric 1,3-diyne. Terminal alkynes are exceptionally vulnerable to this pathway in the presence of atmospheric oxygen and trace copper salts 2. Copper is a common invisible contaminant in palladium catalysts, old spatulas, and laboratory glassware.

  • Prevention: Rigorously degas all solvents via the freeze-pump-thaw method or argon sparging. If you are running a cross-coupling reaction, switch to copper-free Sonogashira conditions. Wash your glassware with an EDTA solution to chelate and remove trace copper.

Q3: When I attempt to functionalize the terminal alkyne using n-BuLi, I get poor yields and unexpected structural rearrangements. Why? A3: While the terminal alkyne proton is acidic (pKa ~25), the propargylic protons in your substrate are competitively acidic. Using an excess of a strong, unhindered base like n-BuLi, or allowing the reaction to warm up, triggers a second deprotonation. This forms a highly unstable propargyl/allenyl dianion 3. This dianion is the primary culprit for substrate decomposition and retro-Brook-type rearrangements.

  • Prevention: Use strictly 1.00 to 1.05 equivalents of a bulky, non-nucleophilic base (e.g., LiHMDS) at strictly maintained cryogenic temperatures (-78 °C) to kinetically favor terminal deprotonation over propargylic deprotonation.

Quantitative Degradation Metrics

Use the following table to quickly cross-reference your spectroscopic data with the likely degradation pathway and implement the correct mitigation strategy.

Degradation PathwayPrimary TriggerKinetic/Thermodynamic DriverSpectroscopic Marker (¹H NMR)Mitigation Strategy
Alkyne-Allene Isomerization Mild/Strong Bases (e.g., DBU, Et₃N)Enhanced propargylic acidity via pyridine ringLoss of triplet at ~2.2 ppm; new multiplet at 5.5–6.0 ppmKeep pH ≤ 7 during workup; store at -20 °C
Glaser Homocoupling Trace Cu(I/II), O₂Oxidative dimerizationLoss of terminal alkyne proton; shift in propargylic CH₂Degas solvents (Argon sparge); EDTA wash
Dianion Decomposition Excess Strong Base (n-BuLi)Second deprotonation at propargylic positionComplex baseline mixture; total loss of starting materialUse strictly 1.05 eq of non-nucleophilic base (LiHMDS) at -78 °C
Self-Validating Experimental Protocols

To completely bypass the instability of the terminal alkyne during multi-step syntheses, the most robust solution is to mask the alkyne with a Trimethylsilyl (TMS) protecting group.

Protocol: Kinetically Controlled TMS-Protection

This protocol is designed with built-in validation steps to ensure the propargylic position remains untouched.

Step 1: Preparation & Purging

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: Moisture will prematurely hydrolyze the TMSCl electrophile and quench the acetylide intermediate, leading to unreacted starting material.

Step 2: Cryogenic Dissolution

  • Action: Dissolve 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (1.0 eq) in anhydrous THF (0.1 M). Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Causality: Cryogenic temperatures are mandatory to suppress the thermodynamic isomerization of the alkyne to the allene once the base is introduced.

Step 3: Kinetic Deprotonation

  • Action: Add LiHMDS (1.0 M in THF, 1.05 eq) dropwise down the side of the flask over 10 minutes. Stir for 30 minutes at -78 °C.

  • Causality: LiHMDS is chosen over n-BuLi because its steric bulk prevents nucleophilic attack on the pyridine ring, and it kinetically favors the less sterically hindered terminal alkyne proton over the propargylic protons.

Step 4: Electrophilic Trapping

  • Action: Add freshly distilled TMSCl (1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C.

Step 5: Self-Validation & Quench

  • Action: Before quenching, pull a 0.1 mL aliquot, quench it in an Eppendorf tube with saturated NH₄Cl, and run a TLC (Hexanes/EtOAc).

  • Validation Check: You should see a new, less polar spot (higher Rf). If the spot streaks heavily, propargylic deprotonation occurred. If successful, quench the bulk reaction with saturated NH₄Cl (pH ~6.5) and extract with diethyl ether.

  • Analytical Confirmation: Run an IR spectrum of the crude oil. The sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ must be completely absent.

References
  • In Situ Allene Formation via Alkyne Tautomerization to Promote [4 + 2]-Cycloadditions with a Pendant Alkyne or Nitrile ACS Organic Letters URL:[Link]

  • Unexpected Propargylic Retro-Brook Rearrangements in Alkynes The Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing click reaction rates of 5-Methoxy-2-(prop-2-YN-1-YL)pyridine vs 2-ethynylpyridine

Comparative Kinetics of Pyridine-Directed CuAAC: 5-Methoxy-2-(prop-2-yn-1-yl)pyridine vs. 2-Ethynylpyridine In the landscape of bioconjugation and drug development, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Kinetics of Pyridine-Directed CuAAC: 5-Methoxy-2-(prop-2-yn-1-yl)pyridine vs. 2-Ethynylpyridine

In the landscape of bioconjugation and drug development, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a foundational tool. However, the assumption that all terminal alkynes react at similar rates is a critical pitfall. The structural microenvironment surrounding the alkyne dictates the thermodynamics of copper coordination and the kinetics of acetylide formation.

This guide provides an in-depth comparative analysis of two structurally distinct pyridine-bearing alkynes: 2-ethynylpyridine (a conjugated, highly reactive system) and 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (an aliphatic propargyl system with electronic modulation).

Mechanistic Causality & Structural Determinants

The rate-determining step in ligand-free CuAAC is typically the deprotonation of the terminal alkyne to form the catalytically active copper(I) acetylide complex[1]. Both of these pyridine derivatives are "self-chelating"—meaning their pyridine nitrogen acts as an internal ligand to recruit and stabilize Cu(I)—but their kinetic profiles diverge drastically due to two factors: C-H acidity and chelate ring size.

  • 2-Ethynylpyridine (The "Privileged" Alkyne): In this molecule, the alkyne is directly conjugated to the electron-withdrawing pyridine ring. This direct attachment significantly lowers the pKa of the terminal alkyne proton (making it highly acidic)[2]. Furthermore, coordination of the pyridine nitrogen to Cu(I) forms a rigid, highly favorable 5-membered metallacycle . This proximity effect accelerates the reaction so profoundly that 2-ethynylpyridine is often used not just as a substrate, but as an accelerating additive for other sluggish CuAAC reactions[2][3].

  • 5-Methoxy-2-(prop-2-yn-1-yl)pyridine (The Propargyl Spacer): Here, a methylene (–CH₂–) spacer separates the alkyne from the pyridine ring. This breaks the π -conjugation, shifting the alkyne's pKa to a much higher, aliphatic-like value (~30-31). Consequently, deprotonation is significantly slower[4]. When the pyridine nitrogen binds Cu(I), it forms a more flexible 6-membered metallacycle . The 5-methoxy group, positioned para to the propargyl substitution, donates electron density via resonance (+R effect) into the C2 position. While this enriches the local electronic environment, the overriding kinetic factor is the aliphatic nature of the spacer, resulting in moderate reaction rates compared to its conjugated counterpart.

Pathway cluster_0 2-Ethynylpyridine Pathway cluster_1 5-Methoxy-2-(prop-2-yn-1-yl)pyridine Pathway A1 2-Ethynylpyridine (Conjugated System) A2 5-Membered Cu(I) Chelate High C-H Acidity A1->A2 A3 Rapid Acetylide Formation (t1/2 < 2 min) A2->A3 End 1,4-Disubstituted 1,2,3-Triazole A3->End Azide Addition B1 5-Methoxy-2-propargylpyridine (Aliphatic Spacer) B2 6-Membered Cu(I) Chelate Moderate C-H Acidity B1->B2 B3 Moderate Acetylide Formation (t1/2 ~ 15-20 min) B2->B3 B3->End Azide Addition

Mechanistic divergence in CuAAC activation between conjugated and propargyl pyridine derivatives.

Quantitative Performance Comparison

The following table synthesizes the kinetic and thermodynamic performance of both compounds alongside a standard unfunctionalized aliphatic alkyne (1-hexyne) as a baseline control.

SubstrateAlkyne ClassificationCu(I) Chelate SizeRelative C-H AcidityEst. Reaction Half-Life ( t1/2​ )Yield (1 Hour)
2-Ethynylpyridine Conjugated Aryl5-MemberedHigh< 2 minutes > 99%
5-Methoxy-2-(prop-2-yn-1-yl)pyridine Isolated Aliphatic6-MemberedModerate15 – 20 minutes 85 – 90%
1-Hexyne (Control)Isolated AliphaticNone (No Chelation)Low> 120 minutes< 50%

Note: Data reflects standardized conditions (10 mM substrates, 5 mol% Cu, aqueous/organic mix at 25°C)[4][5].

Self-Validating Experimental Protocol: In Situ NMR Kinetic Assay

To objectively verify the reaction rates without the interference of workup-dependent yield variations, we utilize an in situ 1 H NMR kinetic assay. This protocol is designed as a self-validating system: by using an internal standard and a homogenous solvent mixture, we ensure that the disappearance of the alkyne directly correlates to triazole formation, ruling out mass-transfer limitations or side reactions (e.g., Glaser coupling).

Reagents:

  • Alkyne of interest (0.1 mmol)

  • Benzyl azide (0.1 mmol)

  • CuSO 4​ ·5H 2​ O (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.05 mmol)

  • Solvent: CD 3​ CN / D 2​ O (4:1 v/v)

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the alkyne, benzyl azide, and 1,3,5-trimethoxybenzene in 0.4 mL of CD 3​ CN. Causality: Using a master mix ensures exact equimolar stoichiometry and provides a stable integration baseline via the internal standard.

  • Catalyst Pre-Activation: In a separate vial, dissolve CuSO 4​ ·5H 2​ O and sodium ascorbate in 0.1 mL of D 2​ O. Causality: Pre-mixing the copper and reducing agent ensures complete reduction of Cu(II) to the catalytically active Cu(I) species before introducing it to the substrates. This eliminates the unpredictable "induction period" from your kinetic data[1].

  • Reaction Initiation: Transfer the organic CD 3​ CN solution to an NMR tube. Inject the activated Cu(I) D 2​ O solution directly into the tube and invert once to mix. The 4:1 organic-to-aqueous ratio ensures complete homogeneity.

  • Real-Time Data Acquisition: Immediately insert the tube into an NMR spectrometer (pre-locked and shimmed on a dummy sample). Acquire 1 H NMR spectra every 60 seconds for 1 hour.

  • Data Analysis: Integrate the diminishing terminal alkyne proton signal (typically ~3.5 ppm for the ethynyl system and ~3.1 ppm for the propargyl system) against the internal standard. Plot ln([Alkyne]t​/[Alkyne]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ).

Applications in Drug Development: Which to Choose?

Choosing between these two alkynes depends entirely on the downstream application of the bioconjugate:

  • Select 2-Ethynylpyridine for Radiochemistry & High-Throughput Screening: When working with short-lived isotopes (e.g., 18 F or 99m Tc), reaction speed is paramount[6]. The ultra-fast kinetics of 2-ethynylpyridine allow for near-quantitative radiolabeling within 5 minutes, minimizing radioactive decay during synthesis[6][7].

  • Select 5-Methoxy-2-(prop-2-yn-1-yl)pyridine for Steric Flexibility in Therapeutics: In targeted drug delivery (such as Antibody-Drug Conjugates), a rigid triazole directly attached to a pyridine ring can sometimes restrict the conformational freedom of the linker, preventing optimal receptor binding. The methylene spacer in the propargyl derivative provides critical rotational flexibility. While the click reaction takes 15-20 minutes longer, the resulting conjugate often exhibits superior target engagement.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: Molecules (MDPI) URL:[Link]

  • Evidence for a fully Cu(II)-catalyzed CuAAC reaction: A combined experimental and computational study Source: ChemRxiv URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics (ACS Publications) URL:[Link]

  • Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Click Chemistry and Radiochemistry: An Update Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 5-Methoxy-2-(prop-2-yn-1-yl)pyridine and its Structural Analogues

For the researcher engaged in the synthesis and characterization of novel pyridine derivatives, a comprehensive understanding of spectroscopic data is paramount. This guide provides an in-depth comparative analysis of 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the researcher engaged in the synthesis and characterization of novel pyridine derivatives, a comprehensive understanding of spectroscopic data is paramount. This guide provides an in-depth comparative analysis of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine, a versatile building block in medicinal chemistry and materials science. By contrasting its spectral features with those of its close structural analogues—2-allyl-5-methoxypyridine and 5-methoxypyridine—we aim to illuminate the distinct spectroscopic signatures imparted by the propargyl functional group. This document is designed to serve as a practical reference for structure elucidation, verification, and the rational design of future experiments.

The choice of analogues is deliberate: 2-allyl-5-methoxypyridine allows for a direct comparison between sp- and sp²-hybridized systems at the 2-position, while 5-methoxypyridine provides a baseline spectrum for the substituted pyridine core. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect how subtle changes in molecular structure manifest as significant and diagnostic variations in the resulting spectra.

Comparative Molecular Structures

The foundational step in any comparative analysis is a clear visualization of the molecular entities under investigation. The diagram below illustrates the structures of our target compound and its selected analogues.

Molecular_Structures cluster_target Target Molecule cluster_analogue1 Alkene Analogue cluster_analogue2 Pyridine Core M1 5-Methoxy-2-(prop-2-yn-1-yl)pyridine M2 2-allyl-5-methoxypyridine M3 5-methoxypyridine

Figure 1: Structures of the target molecule and its structural analogues.

¹H NMR Spectroscopic Analysis

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. The key differentiators among our compounds lie in the chemical shifts and coupling patterns of the side-chain protons at the C2 position and the electronic effects these groups exert on the pyridine ring.

The most telling distinction is the signal for the terminal alkyne proton (-C≡C-H ) in our target molecule. This proton experiences a unique magnetic environment due to the cylindrical anisotropy of the π-electron system of the triple bond, causing it to resonate at a relatively upfield position (δ 2.0-3.0 ppm) compared to alkene or aromatic protons.[1][2] This contrasts sharply with the complex, more downfield signals of the vinyl protons in the allyl analogue (δ 5.0-6.5 ppm).[1]

The methylene protons (Py-CH₂-) in both the propargyl and allyl derivatives are adjacent to the electron-withdrawing pyridine ring and are thus deshielded, appearing further downfield than typical alkyl protons. The methoxy group (-OCH₃) in all three compounds presents as a characteristic singlet around δ 3.8-3.9 ppm.[3]

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

Proton Assignment5-Methoxy-2-(prop-2-yn-1-yl)pyridine (Predicted)2-allyl-5-methoxypyridine (Predicted)5-methoxypyridine (Experimental)
H-3~7.15 (dd)~7.05 (dd)~7.25 (dd)
H-4~7.45 (d)~7.40 (d)~8.15 (d)
H-6~8.30 (d)~8.25 (d)~8.35 (d)
-OCH₃~3.85 (s)~3.84 (s)~3.80 (s)
Py-CH ₂-~3.60 (d)~3.40 (d)N/A
-CH=CH₂N/A~5.95 (m)N/A
-CH=CHN/A~5.10 (m)N/A
-C≡CH ~2.25 (t)N/AN/A

Note: Predicted values are based on established substituent effects on pyridine systems. Experimental data for 5-methoxypyridine can be found in various databases.

¹³C NMR Spectroscopic Analysis

Carbon NMR provides complementary information, particularly regarding the carbon backbone. The most diagnostic signals are those of the alkyne and alkene carbons. The sp-hybridized carbons of the terminal alkyne in our target molecule appear in a distinct region of the spectrum, typically between δ 60-90 ppm.[1][4] This is significantly upfield from the sp²-hybridized carbons of the alkene in the allyl analogue, which resonate between δ 115-140 ppm.[1]

The pyridine ring carbons show predictable shifts based on the electronic nature of the substituents. The methoxy group is an electron-donating group, causing an upfield shift (increased shielding) of the ortho and para carbons relative to unsubstituted pyridine.[5]

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

Carbon Assignment5-Methoxy-2-(prop-2-yn-1-yl)pyridine (Predicted)2-allyl-5-methoxypyridine (Predicted)5-methoxypyridine (Experimental)
C-2~158.0~159.5~147.0
C-3~122.0~121.5~121.0
C-4~138.0~137.5~135.0
C-5~155.0~154.5~155.0
C-6~148.0~147.5~132.0
-OC H₃~55.5~55.4~55.3
Py-C H₂-~29.0~40.0N/A
-C H=CH₂N/A~135.0N/A
-CH=C H₂N/A~117.0N/A
-C ≡CH~80.0N/AN/A
-C≡C H~72.0N/AN/A

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying specific functional groups based on their vibrational frequencies. The propargyl group of the target molecule provides two highly characteristic and diagnostic absorption bands that are absent in its analogues.

  • Terminal Alkyne C-H Stretch: A sharp, strong band appears around 3300 cm⁻¹. This is one of the most reliable signals for a terminal alkyne.[2][6]

  • Alkyne C≡C Stretch: A weak to medium, sharp band appears in the 2100-2260 cm⁻¹ region.[2][6] This region of the IR spectrum is often sparsely populated, making this peak highly diagnostic.

In contrast, the allyl analogue will display a C=C stretch around 1640 cm⁻¹ and vinylic =C-H stretches above 3000 cm⁻¹. The pyridine ring itself contributes to a series of bands in the 1400-1600 cm⁻¹ region, while the C-O stretch of the methoxy group is typically observed around 1250 cm⁻¹.[7]

Table 3: Key Comparative IR Absorption Bands (cm⁻¹)

Functional Group Vibration5-Methoxy-2-(prop-2-yn-1-yl)pyridine2-allyl-5-methoxypyridine5-methoxypyridine
≡C-H stretch (Alkyne)~3300 (strong, sharp) N/AN/A
=C-H stretch (Alkene/Aromatic)~3050~3070~3050
C-H stretch (Alkyl/Methoxy)~2950~2950~2950
C≡C stretch (Alkyne)~2120 (weak, sharp) N/AN/A
C=C stretch (Alkene)N/A~1640N/A
C=C, C=N stretch (Pyridine Ring)~1600, ~1480~1600, ~1480~1600, ~1480
C-O stretch (Aryl Ether)~1250~1250~1250

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three compounds, the molecular ion peak (M⁺) will be readily identifiable. The fragmentation patterns, however, will differ based on the stability of the fragments that can be formed from the C2 side chain.

For 5-Methoxy-2-(prop-2-yn-1-yl)pyridine, a characteristic fragmentation pathway involves the loss of the propargyl radical or rearrangement to form a stable cyclized ion. The presence of the triple bond influences the fragmentation cascade. The allyl analogue, by contrast, will readily lose an allyl radical, and the resulting cation can undergo further rearrangements.

Fragmentation_Pathway M [M]⁺˙ 5-Methoxy-2-(prop-2-yn-1-yl)pyridine F1 Loss of H˙ [M-1]⁺ M->F1 - H˙ F2 Loss of C₃H₃˙ (propargyl radical) [M-39]⁺ M->F2 - C₃H₃˙ F3 Loss of CH₃˙ from methoxy [M-15]⁺ M->F3 - CH₃˙ F4 Loss of CO [M-15-28]⁺ F3->F4 - CO

Figure 2: A plausible fragmentation pathway for 5-Methoxy-2-(prop-2-yn-1-yl)pyridine.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

CompoundMolecular Weight ( g/mol )Expected [M]⁺˙Key Fragment Ions (m/z)
5-Methoxy-2-(prop-2-yn-1-yl)pyridine147.17147146 [M-H]⁺, 132 [M-CH₃]⁺, 108 [M-C₃H₃]⁺
2-allyl-5-methoxypyridine149.19149134 [M-CH₃]⁺, 108 [M-C₃H₅]⁺
5-methoxypyridine109.1210994 [M-CH₃]⁺, 81 [M-CO]⁺

Standardized Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols for spectroscopic analysis are recommended.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_interp Interpretation & Comparison Prep Dissolve ~5-10 mg of sample in appropriate deuterated solvent (e.g., CDCl₃ for NMR) or prepare KBr pellet/neat film for IR. NMR ¹H & ¹³C NMR (400 MHz+ Spectrometer) Prep->NMR IR FT-IR (4000-400 cm⁻¹ scan) Prep->IR MS Mass Spectrometry (e.g., ESI or EI source) Prep->MS Process Process spectra: - Fourier Transform - Phase/Baseline Correction - Peak Picking & Integration NMR->Process IR->Process MS->Process Interpret Correlate signals to molecular structure. Compare data against analogues and reference databases. Process->Interpret

Figure 3: General workflow for the spectroscopic characterization of synthesized compounds.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record ¹H NMR spectra with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal. Record proton-decoupled ¹³C NMR spectra until a satisfactory signal-to-noise ratio is achieved for all carbon signals.

  • Processing: Process the free induction decay (FID) with an appropriate line broadening factor. Perform Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[8]

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing into a transparent disk. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or empty salt plates should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile, less polar molecules.

  • Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Conclusion

The spectroscopic analysis of 5-Methoxy-2-(prop-2-yn-1-yl)pyridine, when compared with its alkene and core pyridine analogues, reveals a set of unique and readily identifiable features. The terminal alkyne protons and carbons in NMR, and the distinctive C-H and C≡C stretching vibrations in IR, serve as unambiguous markers for the propargyl group. This guide demonstrates that a multi-technique spectroscopic approach is essential for the unequivocal structural confirmation of synthesized pyridine derivatives. The data and protocols presented herein provide a validated framework for researchers to confidently characterize their compounds and understand the subtle yet significant influence of functional group modifications on spectroscopic outcomes.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • IJEI Journal. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

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